

Revaprazan vs. Other P-CABs: A Comparative Meta-Analysis of Clinical Trial Data

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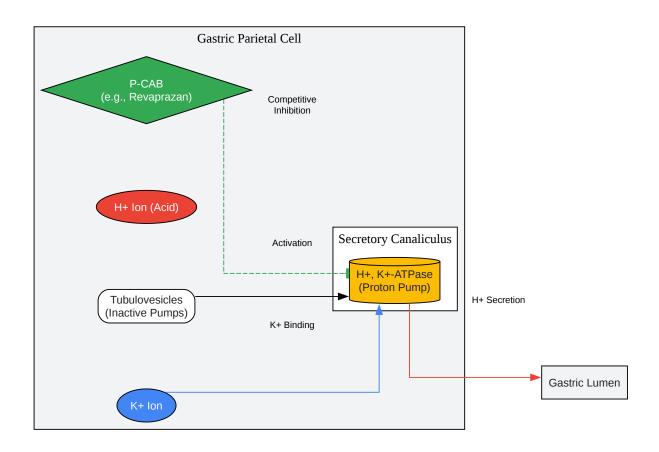


Potassium-competitive acid blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This guide provides a comparative analysis of clinical trial data for **revaprazan** and other prominent P-CABs, namely vonoprazan and tegoprazan, to assist researchers, scientists, and drug development professionals in evaluating their relative performance. The comparison is primarily based on data from clinical trials where these P-CABs were evaluated against PPIs.

Mechanism of Action

P-CABs, including **revaprazan**, vonoprazan, and tegoprazan, inhibit gastric acid secretion by competitively blocking the potassium-binding site of the H+, K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Unlike PPIs, which require acidic activation and bind irreversibly to active proton pumps, P-CABs bind reversibly and can inhibit both active and inactive pumps.[1] [4] This leads to a more rapid onset of action and sustained acid suppression.[1][2]





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Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs).

Comparative Efficacy

The following tables summarize the efficacy of **revaprazan**, vonoprazan, and tegoprazan in the treatment of various acid-related disorders based on available clinical trial data. The primary comparator in these trials was a proton pump inhibitor (PPI).

Erosive Esophagitis



Drug	Dosage	Comparator	Healing Rate (Week 8)	Study Population	Citation
Revaprazan	200 mg	Omeprazole 20 mg	Similar to omeprazole	Gastric Ulcer	[5][6]
Vonoprazan	20 mg	Lansoprazole 30 mg	92.4%	Asian patients	[7]
Tegoprazan	50 mg, 100 mg	Esomeprazol e 40 mg	98.9% (both doses)	-	[8]

Note: Direct comparison data for **revaprazan** in erosive esophagitis was not available in the provided search results. The data presented is from a gastric ulcer study.

Gastric and Duodenal Ulcers

Drug	Dosage	Comparator	Healing Rate (Week 8)	Study Population	Citation
Revaprazan	200 mg	Omeprazole 20 mg	93.0% (Intention-to- treat), 99.1% (Per-protocol)	Gastric Ulcer	[6][9]
Vonoprazan	20 mg	Lansoprazole 30 mg	93.5% (Gastric Ulcer)	-	[10]
Tegoprazan	50 mg, 100 mg	Lansoprazole 30 mg	94.8% (50 mg), 95.0% (100 mg)	Gastric Ulcer	[11]

Non-Erosive Reflux Disease (NERD)



Drug	Dosage	Comparator	Outcome	Study Population	Citation
Vonoprazan	10 mg, 20 mg	Placebo	44.8% (10 mg) and 44.4% (20 mg) of 24-hour heartburn-free days vs 27.7% for placebo	US subjects	[12]
Tegoprazan	50 mg, 100 mg	Placebo	42.5% (50 mg) and 48.5% (100 mg) complete resolution of major symptoms at week 4 vs 24.2% for placebo	-	[13]

Safety and Tolerability

Across the reviewed clinical trials, **revaprazan**, vonoprazan, and tegoprazan were generally well-tolerated, with safety profiles comparable to those of PPIs.



Drug	Common Adverse Events	Citation
Revaprazan	Well-tolerated, similar to omeprazole.	[6][9]
Vonoprazan	Viral upper respiratory tract infection.	[7]
Tegoprazan	Incidence of adverse events was comparable to esomeprazole and lansoprazole.	[8][11]

Experimental Protocols

The clinical trials cited in this guide generally followed a randomized, double-blind, multicenter design. The methodologies for key endpoints are outlined below.

Efficacy Assessment in Erosive Esophagitis and Ulcers

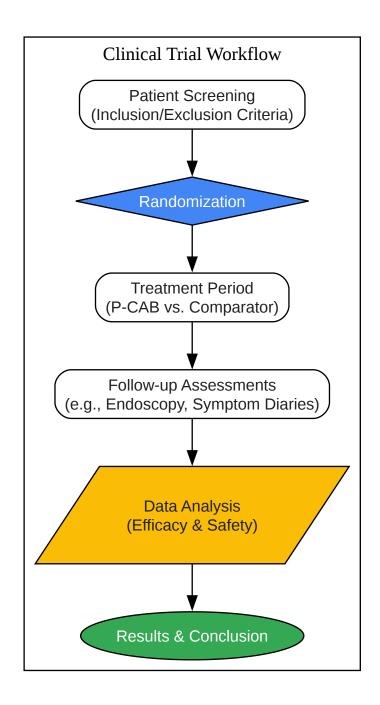
- Study Design: Randomized, double-blind, active-comparator controlled trials.
- Patient Population: Adults with endoscopically confirmed erosive esophagitis (graded by Los Angeles Classification) or gastric/duodenal ulcers.
- Intervention: Patients were randomly assigned to receive a P-CAB (e.g., revaprazan, vonoprazan, tegoprazan) or a PPI (e.g., omeprazole, lansoprazole, esomeprazole) daily for a specified duration (typically 4 to 8 weeks).
- Primary Endpoint: The primary efficacy outcome was the cumulative healing rate, confirmed by endoscopy at the end of the treatment period.
- Statistical Analysis: Non-inferiority of the P-CAB to the PPI was the primary statistical objective in many of these studies.

Symptom Assessment in Non-Erosive Reflux Disease

• Study Design: Randomized, double-blind, placebo-controlled trials.



- Patient Population: Patients with typical GERD symptoms (e.g., heartburn) without endoscopic evidence of erosive esophagitis.
- Intervention: Patients were randomized to receive a P-CAB or a placebo.
- Primary Endpoint: The primary outcome was often the percentage of symptom-free days (e.g., 24-hour heartburn-free days) or the rate of complete symptom resolution, typically assessed using patient diaries.





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A generalized workflow for a comparative clinical trial.

Conclusion

The available clinical trial data suggests that P-CABs, including **revaprazan**, vonoprazan, and tegoprazan, are effective and well-tolerated options for the treatment of acid-related disorders. While direct head-to-head trials between **revaprazan** and other P-CABs are limited, indirect comparisons based on their non-inferiority or superiority to PPIs indicate a comparable efficacy and safety profile among this class of drugs. Vonoprazan and tegoprazan have demonstrated high healing rates in erosive esophagitis and effective symptom relief in NERD.[7][8][12][13] **Revaprazan** has shown similar efficacy to omeprazole in healing gastric ulcers.[5][6][9] The choice of a specific P-CAB may depend on local availability, approved indications, and specific patient characteristics. Further meta-analyses incorporating direct comparative trials will be beneficial in delineating the nuanced differences between these agents.

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